![molecular formula C17H23NO B012522 4a-Ethyl-2,4a,5,6,7,7a-hexahydro-4-(3-hydroxyphenyl)-1-methyl-1H-1-pyrindine CAS No. 107383-39-1](/img/structure/B12522.png)
4a-Ethyl-2,4a,5,6,7,7a-hexahydro-4-(3-hydroxyphenyl)-1-methyl-1H-1-pyrindine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a-Ethyl-2,4a,5,6,7,7a-hexahydro-4-(3-hydroxyphenyl)-1-methyl-1H-1-pyrindine is a chemical compound that has gained significant attention from the scientific community due to its potential in various fields of research. This compound is commonly referred to as "HEPP," and it is a pyrindine derivative that has shown promising results in various experiments.
Wirkmechanismus
HEPP exerts its effects by binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. The binding of HEPP to the sigma-1 receptor has been shown to modulate calcium signaling, which can have downstream effects on various cellular processes. HEPP has also been shown to have antioxidant properties, which can further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
HEPP has been shown to have various biochemical and physiological effects. Studies have shown that HEPP can modulate the expression of various genes involved in inflammation and oxidative stress. HEPP has also been shown to have neuroprotective effects, as it can protect against neuronal damage induced by oxidative stress and excitotoxicity. Additionally, HEPP has been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of HEPP is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurodegenerative diseases. HEPP also has a favorable pharmacokinetic profile, as it has a long half-life and low toxicity. However, one of the limitations of HEPP is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on HEPP. One potential avenue of research is to explore the potential of HEPP in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Another area of research is to investigate the potential of HEPP in combination with other drugs, which could enhance its therapeutic effects. Additionally, future research could focus on the development of new synthesis methods for HEPP, which could improve its purity and yield.
Conclusion:
In conclusion, HEPP is a promising compound that has shown potential in various fields of research. Its ability to cross the blood-brain barrier and bind to the sigma-1 receptor makes it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of HEPP.
Synthesemethoden
The synthesis of HEPP involves the reaction of 3-hydroxyacetophenone with ethyl acetoacetate, followed by the addition of ammonium acetate and ethyl chloroacetate. The reaction mixture is then heated under reflux, and the resulting product is purified using column chromatography. This method has been reported to yield HEPP with high purity and yield.
Wissenschaftliche Forschungsanwendungen
HEPP has been studied extensively for its potential in various fields of research. One of the most promising applications of HEPP is in the treatment of neurodegenerative diseases. Studies have shown that HEPP can cross the blood-brain barrier and bind to the sigma-1 receptor, which has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. HEPP has also been shown to have anti-inflammatory and antioxidant properties, which further support its potential in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
107383-39-1 |
---|---|
Produktname |
4a-Ethyl-2,4a,5,6,7,7a-hexahydro-4-(3-hydroxyphenyl)-1-methyl-1H-1-pyrindine |
Molekularformel |
C17H23NO |
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
3-(4a-ethyl-1-methyl-5,6,7,7a-tetrahydro-2H-cyclopenta[b]pyridin-4-yl)phenol |
InChI |
InChI=1S/C17H23NO/c1-3-17-10-5-8-16(17)18(2)11-9-15(17)13-6-4-7-14(19)12-13/h4,6-7,9,12,16,19H,3,5,8,10-11H2,1-2H3 |
InChI-Schlüssel |
WCBNTIVXKGADOG-UHFFFAOYSA-N |
SMILES |
CCC12CCCC1N(CC=C2C3=CC(=CC=C3)O)C |
Kanonische SMILES |
CCC12CCCC1N(CC=C2C3=CC(=CC=C3)O)C |
Synonyme |
4-EHHMP 4a-ethyl-2,4a,5,6,7,7a-hexahydro-4-(3-hydroxyphenyl)-1-methyl-1H-1-pyrindine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.